REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH2:23][C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2.Cl[CH2:29][C:30]1[N:31]=[CH:32][N:33](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:34]=1[CH3:35].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C(O)(=O)C.CN(C)P(N(C)C)(N(C)C)=O>[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH:23]([CH2:29][C:30]3[N:31]=[CH:32][NH:33][C:34]=3[CH3:35])[C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CN1C2=CC=CC=C2C=2C(CCCC12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
936 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
It was stirred for a further 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -70°
|
Type
|
ADDITION
|
Details
|
added to a cold (-70°)
|
Type
|
WAIT
|
Details
|
to reach 0° over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -70°
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to reach ca. 20° over 2.5 h
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried organic extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid which
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried organic extracts were evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CNC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 244.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |